Halopemide

Description

Properties

IUPAC Name |

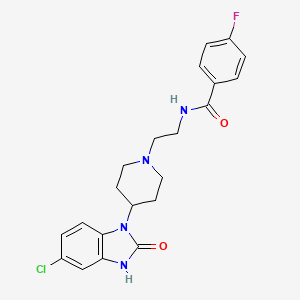

N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClFN4O2/c22-15-3-6-19-18(13-15)25-21(29)27(19)17-7-10-26(11-8-17)12-9-24-20(28)14-1-4-16(23)5-2-14/h1-6,13,17H,7-12H2,(H,24,28)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHPRWLFLUBAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCNC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208561 | |

| Record name | Halopemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59831-65-1 | |

| Record name | Halopemide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059831651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halopemide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Halopemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59831-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOPEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65Q28TV0ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Halopemide's Core Signaling Pathways: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the signaling pathways modulated by Halopemide, a compound recognized for its dual inhibitory action on phospholipase D (PLD) isoforms and its antagonism of the dopamine D2 receptor. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Core Mechanism of Action: Dual Inhibition of Phospholipase D1 and D2

This compound functions as a potent inhibitor of both phospholipase D1 (PLD1) and phospholipase D2 (PLD2), enzymes that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA) and choline.[1][2] PA is a critical signaling lipid that modulates a variety of cellular processes, including cell growth, proliferation, survival, and membrane trafficking, primarily through the activation of downstream effector proteins.

The inhibitory activity of this compound on PLD isoforms has been quantified in both biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below.

| Target | Assay Type | IC50 Value | Reference |

| Human PLD1 | Biochemical | 220 nM | [2] |

| Human PLD2 | Biochemical | 310 nM | [2] |

| Human PLD1 | Cellular | 21 nM | [3] |

| Human PLD2 | Cellular | 300 nM | [3] |

| Human PLD2 | Biochemical | 1.5 µM | [4] |

Downstream Signaling of PLD Inhibition

By blocking the production of phosphatidic acid, this compound influences key signaling pathways that are dependent on this lipid messenger. Two of the most well-characterized downstream pathways affected are the mTOR and ERK signaling cascades.

mTOR Pathway

Phosphatidic acid directly binds to and activates the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[5][6] By inhibiting PLD and subsequently reducing PA levels, this compound can lead to the downregulation of mTOR signaling. This, in turn, can affect protein synthesis and other anabolic processes controlled by mTOR.

ERK Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is another significant downstream target. Phosphatidic acid can promote the localization of Raf to the plasma membrane, a critical step in its activation and the subsequent phosphorylation cascade that leads to the activation of ERK.[7] Inhibition of PA production by this compound can therefore attenuate ERK signaling, which is involved in cell proliferation, differentiation, and survival.

Secondary Mechanism: Dopamine D2 Receptor Antagonism

In addition to its effects on PLD, this compound is also an antagonist of the dopamine D2 receptor (DRD2).[2] This activity is consistent with its initial development as a psychotropic agent. Antagonism of DRD2 can lead to a distinct set of downstream signaling events.

Recent studies have shown that in certain contexts, such as in glioblastoma, DRD2 antagonism by compounds like haloperidol (a structurally related butyrophenone) can suppress cAMP levels. This leads to an increase in protein kinase A (PKA) activity, which in turn triggers endoplasmic reticulum (ER) stress.[8] Prolonged ER stress can lead to autophagy and a form of iron-dependent cell death known as ferroptosis.[8]

Experimental Protocols

Cellular Phospholipase D Activity Assay (Transphosphatidylation Assay)

This protocol is adapted from methodologies frequently used to assess PLD activity in intact cells.[3][9]

Objective: To measure the in-cell PLD activity by quantifying the formation of phosphatidylbutanol (PtdBut), a specific product of PLD-catalyzed transphosphatidylation in the presence of 1-butanol.

Materials:

-

Cells of interest cultured in appropriate media

-

This compound (or other inhibitors)

-

1-butanol

-

Phorbol 12-myristate 13-acetate (PMA) or other appropriate stimulus

-

Deuterated 1-butanol (1-butanol-d10) for mass spectrometry-based detection (optional)

-

Lipid extraction solvents (e.g., chloroform, methanol, water)

-

Internal standards for quantification (if using mass spectrometry)

-

Instrumentation for lipid analysis (e.g., TLC with radiolabeling or LC-MS/MS)

Procedure:

-

Cell Seeding: Seed cells in 12-well plates and grow to near confluence.

-

Serum Starvation (Optional): Serum-starve cells for 18 hours prior to the experiment to reduce basal PLD activity.

-

Inhibitor Pre-treatment: Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for 5-30 minutes at room temperature.

-

Stimulation and Transphosphatidylation: Remove the pre-treatment media. Add fresh media containing the stimulus (e.g., 1 µM PMA) and 0.3% 1-butanol (or 1-butanol-d10). Incubate for 30 minutes at 37°C.

-

Lipid Extraction: Terminate the reaction by aspirating the media and adding ice-cold methanol. Scrape the cells and transfer to a new tube. Perform a Bligh-Dyer or other suitable lipid extraction.

-

Analysis: Analyze the lipid extracts for the presence and quantity of PtdBut (or deuterated PtdBut) using an appropriate method such as thin-layer chromatography (if using radiolabeled precursors) or liquid chromatography-mass spectrometry.

In Vitro Phospholipase D Activity Assay

This protocol is based on the measurement of radiolabeled choline release from phosphatidylcholine.

Objective: To measure the enzymatic activity of purified or immunoprecipitated PLD in a cell-free system.

Materials:

-

Purified or immunoprecipitated PLD enzyme

-

[methyl-³H]choline-labeled dipalmitoyl-phosphatidylcholine

-

Phospholipid vesicles (e.g., containing PE and PIP₂)

-

Assay buffer

-

This compound (or other inhibitors)

-

Scintillation fluid and counter

Procedure:

-

Prepare Substrate Vesicles: Prepare phospholipid vesicles incorporating [methyl-³H]choline-labeled dipalmitoyl-phosphatidylcholine.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, substrate vesicles, and the purified PLD enzyme.

-

Inhibitor Addition: Add this compound or vehicle control at desired concentrations to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding a quench solution (e.g., chloroform/methanol).

-

Phase Separation: Separate the aqueous and organic phases by centrifugation. The radiolabeled choline released will be in the aqueous phase.

-

Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Conclusion

This compound presents a multifaceted mechanism of action by targeting two distinct and critical signaling pathways. Its potent, dual inhibition of PLD1 and PLD2 positions it as a valuable tool for investigating the roles of phosphatidic acid in cellular signaling, particularly in the context of the mTOR and ERK pathways. Concurrently, its antagonism of the dopamine D2 receptor opens avenues for exploring its effects on neurological and oncological processes, including the induction of ER stress and ferroptosis. The experimental protocols provided herein offer standardized methods for the further characterization of this compound and other molecules targeting these pathways. This comprehensive guide serves as a foundational resource for researchers aiming to elucidate the complex biology governed by phospholipase D and dopamine receptor signaling.

References

- 1. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay of Phospholipase D Activity by an Amperometric Choline Oxidase Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Method for Detecting Phospholipase D Activity - Profacgen [profacgen.com]

- 5. researchgate.net [researchgate.net]

- 6. The DRD2 Antagonist Haloperidol Mediates Autophagy-Induced Ferroptosis to Increase Temozolomide Sensitivity by Promoting Endoplasmic Reticulum Stress in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of this compound for phospholipase D2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

Halopemide: A Dual Inhibitor of Phospholipase D1 and D2 for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase D (PLD) enzymes, primarily the PLD1 and PLD2 isoforms, are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the lipid second messenger phosphatidic acid (PA) and choline.[1][2] PA is a key signaling molecule involved in a plethora of cellular processes, including vesicle trafficking, cytoskeletal rearrangement, cell proliferation, and survival.[3][4] Consequently, dysregulation of PLD activity has been implicated in numerous pathologies, most notably cancer, where it is linked to tumor progression and metastasis.[1][5] The development of small molecule inhibitors targeting PLD has therefore become an area of intense research for both therapeutic applications and as tool compounds to dissect PLD signaling.

Halopemide, a previously studied psychotropic agent, was identified through high-throughput screening as a potent inhibitor of PLD.[6] Initially reported as a PLD2-selective inhibitor, subsequent comprehensive characterization revealed that this compound is, in fact, a dual inhibitor of both PLD1 and PLD2.[7][8] This discovery established this compound as a valuable pharmacological tool for studying the combined roles of both PLD isoforms and provided a foundational chemical scaffold for the development of next-generation, isoform-selective PLD inhibitors. This technical guide provides a comprehensive overview of this compound as a dual PLD1/PLD2 inhibitor, including its quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Inhibitory Data

The inhibitory potency of this compound and its key analogs against PLD1 and PLD2 has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

| Compound | PLD Isoform | Assay Type | IC50 (nM) | Reference(s) |

| This compound | PLD1 | Biochemical | 220 | [9][10] |

| PLD2 | Biochemical | 310 | [9][10] | |

| PLD1 | Cellular | 21 | [11] | |

| PLD2 | Cellular | 300 | [11] | |

| FIPI | PLD1 | Biochemical | 25 | [2][8][12] |

| PLD2 | Biochemical | 20 | [2][8][12] | |

| PLD1 | Cellular | 1 - 25 | [12][13] | |

| PLD2 | Cellular | 20 - 44 | [8][12] | |

| VU0359595 (PLD1-sel) | PLD1 | Cellular | 3.7 | [1][6][10] |

| PLD2 | Cellular | 6,400 | [1][6][10] | |

| VU0364739 (PLD2-sel) | PLD2 | Cellular | 20 - 22 | [7][14][15] |

| PLD1 | Cellular | 1,500 | [7][15] | |

| ML299 (Dual) | PLD1 | Biochemical | 48 | [5] |

| PLD2 | Biochemical | 84 | [5] | |

| PLD1 | Cellular | 5.6 - 6 | [5][16][17] | |

| PLD2 | Cellular | 12 - 20 | [5][16][17] |

Signaling Pathways and Experimental Workflows

To visually represent the critical pathways and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and other PLD inhibitors.

In Vitro PLD Activity Assay (Radiolabeled)

This assay directly measures the enzymatic activity of purified PLD isoforms by quantifying the conversion of radiolabeled phosphatidylcholine to phosphatidic acid.

a. Materials:

-

Purified recombinant human PLD1 and PLD2

-

L-α-phosphatidylcholine, [dipalmitoyl-1-14C] (radiolabeled PC)

-

Unlabeled L-α-phosphatidylcholine (PC)

-

Phosphatidylinositol 4,5-bisphosphate (PIP2)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 3 mM EGTA, 3 mM MgCl2, 1 mM DTT

-

Liposome Preparation Buffer: 20 mM HEPES, pH 7.5, 100 mM KCl

-

Thin Layer Chromatography (TLC) plates (silica gel 60)

-

TLC Developing Solvent: Chloroform/methanol/acetic acid (65:15:2, v/v/v)

-

Scintillation fluid and counter

b. Protocol:

-

Liposome Preparation:

-

In a glass vial, mix unlabeled PC, radiolabeled PC, and PIP2 in chloroform.

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Resuspend the lipid film in Liposome Preparation Buffer by vortexing.

-

Sonicate the lipid suspension on ice to form small unilamellar vesicles (liposomes).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, add the prepared liposomes, Assay Buffer, and the PLD inhibitor (e.g., this compound) at various concentrations (or DMSO as a vehicle control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding purified PLD1 or PLD2 enzyme.

-

Incubate the reaction at 37°C for 20 minutes with gentle agitation.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding a mixture of chloroform and methanol.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Spot the lower organic phase onto a TLC plate.

-

Develop the TLC plate in the Developing Solvent.

-

Visualize the separated lipids using a phosphorimager or by scraping the silica corresponding to the PA spot and quantifying the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PLD activity relative to the vehicle control for each inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular PLD Activity Assay (Transphosphatidylation)

This cell-based assay measures PLD activity by exploiting its ability to catalyze a transphosphatidylation reaction in the presence of a primary alcohol, such as 1-butanol. The resulting phosphatidylbutanol (PtdBut) is a specific product of PLD activity and can be quantified by liquid chromatography-mass spectrometry (LC-MS).

a. Materials:

-

Cell line of interest (e.g., HEK293T, MDA-MB-231)

-

Cell culture medium and supplements

-

PLD inhibitor (e.g., this compound)

-

1-Butanol

-

PLD agonist (e.g., phorbol 12-myristate 13-acetate - PMA)

-

Lipid extraction solvents: Chloroform, methanol, and 0.1 M HCl

-

Internal standard (e.g., a deuterated PtdBut analog)

-

LC-MS/MS system

b. Protocol:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of the PLD inhibitor (or DMSO control) for 1-2 hours in serum-free medium.

-

Add 1-butanol to a final concentration of 0.3-0.5% and incubate for 15 minutes.

-

Stimulate PLD activity by adding a PLD agonist (e.g., PMA) and incubate for an additional 20-30 minutes.

-

-

Lipid Extraction:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells and extract the lipids by adding a sequence of methanol, chloroform, and 0.1 M HCl, with vortexing between each addition.

-

Add the internal standard to each sample.

-

Centrifuge the samples to separate the phases and collect the lower organic phase.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a suitable column and gradient.

-

Detect and quantify the specific PtdBut species and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis:

-

Normalize the PtdBut peak area to the internal standard peak area.

-

Calculate the percentage of PLD activity relative to the stimulated control for each inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

This compound has proven to be an invaluable tool in the study of phospholipase D signaling. Its characterization as a potent dual inhibitor of both PLD1 and PLD2 has provided researchers with a means to investigate the combined roles of these enzymes in various physiological and pathological contexts. Furthermore, the chemical scaffold of this compound has served as a critical starting point for the development of highly selective inhibitors for each PLD isoform, allowing for a more nuanced dissection of their individual functions. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals working in the field of lipid signaling and cancer biology. The continued use and evolution of inhibitors derived from the this compound backbone will undoubtedly lead to a deeper understanding of PLD's role in health and disease, and potentially pave the way for novel therapeutic interventions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. VU 0364739 hydrochloride | Phospholipases | Tocris Bioscience [tocris.com]

- 8. FIPI | Phospholipases | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FIPI|PLD1/2 inhibitor|DC Chemicals [dcchemicals.com]

- 13. 5-Fluoro-2-indolyl des-chlorothis compound (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. ML 299 | Phospholipase Inhibitors: R&D Systems [rndsystems.com]

- 17. ML 299 | Phospholipases | Tocris Bioscience [tocris.com]

Halopemide: A Technical Guide to its Role as a Dopamine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halopemide is a psychotropic agent that has been investigated for its antipsychotic properties. Structurally related to the butyrophenone class of neuroleptics, which includes the well-characterized dopamine antagonist haloperidol, this compound's primary mechanism of action is understood to be the blockade of dopamine receptors.[1] This guide provides an in-depth technical overview of this compound's role as a dopamine receptor antagonist, including available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.

While comprehensive binding affinity data for this compound across all dopamine receptor subtypes is not extensively available in public literature, its function as a dopamine antagonist is established.[1][2] Furthermore, this compound has been identified as a potent inhibitor of phospholipase D (PLD).[2][3] This dual activity suggests a complex pharmacological profile that warrants further investigation.

Due to the limited availability of specific quantitative data for this compound's interaction with all dopamine receptor subtypes, this guide will also refer to data for haloperidol , a closely related and extensively studied dopamine D2 receptor antagonist, to illustrate key concepts and experimental methodologies.[4][5]

Quantitative Data Presentation

The available quantitative data for this compound primarily focuses on its inhibition of phospholipase D. For comparative purposes and to provide context for its dopamine receptor antagonist activity, binding affinities for the related compound, haloperidol, at dopamine D2-like receptors are also presented.

Table 1: this compound Inhibitory Activity

| Target | IC50 (nM) | Ligand | Organism |

| Phospholipase D1 (PLD1) | 220 | This compound | Human |

| Phospholipase D2 (PLD2) | 310 | This compound | Human |

| Data sourced from TargetMol.[2] |

Table 2: Haloperidol Binding Affinities (Ki in nM) for Dopamine D2-like Receptors

| Ligand | D2 Receptor | D3 Receptor | D4 Receptor |

| Haloperidol | 1.1 | 13 | Data not consistently reported |

| This data for haloperidol is provided as an illustrative example of a butyrophenone-class dopamine antagonist.[5] The Ki value for the D2 receptor has also been reported as 0.66 - 2.84 nM in other studies.[6] |

Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs) divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[4] this compound, as a dopamine antagonist, primarily targets the D2-like receptors.

-

D1-like Receptor Signaling: These receptors couple to Gαs/olf proteins, which activate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4]

-

D2-like Receptor Signaling: These receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4]

By blocking D2-like receptors, this compound prevents the inhibitory effect of dopamine on adenylyl cyclase, thereby modulating downstream signaling cascades.

Caption: D2-like dopamine receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize dopamine receptor antagonists like this compound.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for dopamine receptor subtypes.

Materials:

-

Cell membranes expressing the dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [3H]-Spiperone for D2-like receptors).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the different concentrations of this compound.

-

For determining non-specific binding, a high concentration of a known dopamine receptor antagonist (e.g., unlabeled haloperidol) is used instead of this compound.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Caption: Workflow for a radioligand binding assay to determine antagonist affinity.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, a second messenger in the dopamine receptor signaling pathway.

Objective: To determine if this compound functions as an antagonist at D2-like receptors by blocking dopamine-induced inhibition of cAMP production.

Materials:

-

Cells expressing the D2-like receptor of interest (e.g., CHO-K1 cells).[8]

-

Dopamine (agonist).

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[8][9]

-

Cell culture medium and reagents.

Protocol:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound for a short period.

-

Stimulate the cells with a fixed concentration of dopamine (typically the EC80) in the presence of forskolin. Forskolin is used to induce a measurable level of cAMP that can then be inhibited by the D2-like receptor activation.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of the dopamine effect.

-

This will demonstrate the antagonistic activity of this compound.

Caption: Workflow for a cAMP functional assay to assess antagonist activity.

Conclusion

This compound is a dopamine receptor antagonist with a pharmacological profile that also includes the inhibition of phospholipase D. While a comprehensive dataset of its binding affinities for all dopamine receptor subtypes is not currently available, its antagonistic action at D2-like receptors is a key aspect of its mechanism of action. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel dopamine receptor modulators. The use of comparative data from structurally similar and well-characterized compounds like haloperidol can provide valuable insights in the absence of specific data. Future research should aim to fully elucidate the binding profile and functional activity of this compound across all dopamine and other relevant receptors to better understand its therapeutic potential and off-target effects.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound | Dopamine Receptor | Phospholipase | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The chemical structure and properties of Halopemide

An In-Depth Technical Guide to Halopemide: Chemical Structure, Properties, and Experimental Analysis

Introduction

This compound is a bioactive small molecule that has garnered significant attention in pharmacological research due to its dual activity as a potent phospholipase D (PLD) inhibitor and a dopamine receptor antagonist.[1][2][3] Initially investigated as a psychotropic agent for its effects on the central nervous system, its discovery as a direct inhibitor of PLD has opened new avenues for its application in studying cellular signaling pathways.[4][5] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its study. The information is intended for researchers, scientists, and professionals in the field of drug development and molecular pharmacology.

Chemical Structure and Properties

This compound is a complex synthetic molecule featuring a benzimidazolone core linked to a piperidine ring and a fluorobenzamide moiety. Its specific arrangement of functional groups is critical to its biological activity.

Chemical Identifiers

The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide | [6] |

| CAS Number | 59831-65-1 | [1][6][7][8] |

| Molecular Formula | C₂₁H₂₂ClFN₄O₂ | [1][6][7][9] |

| Canonical SMILES | C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCNC(=O)C4=CC=C(C=C4)F | [6] |

| Synonyms | R 34,301, NSC-354856 | [6][8][9] |

Physicochemical Properties

The key physicochemical properties of this compound are essential for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 416.88 g/mol | [1][2][7][9] |

| XLogP3 | 3.7 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 5 | Computed |

| Rotatable Bond Count | 5 | Computed |

| Solubility | DMSO: 55 mg/mL (131.93 mM) DMF: 20 mg/mL | [1][8][10] |

| Storage | Powder: -20°C for 3 years In solvent: -80°C for 6 months | [1][2] |

| Appearance | Crystalline solid | [8][10] |

Pharmacodynamics and Mechanism of Action

This compound's primary mechanism of action is the potent inhibition of phospholipase D (PLD) enzymes. It also exhibits antagonist activity at dopamine receptors, a characteristic linked to its initial development as a neuroleptic agent.[1][2][11]

Inhibition of Phospholipase D (PLD) Signaling

Phospholipase D is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline.[12] PA is a key lipid second messenger that can activate a variety of downstream signaling proteins, including mTOR and protein kinase C (PKC), thereby influencing cell growth, proliferation, and migration.[13]

This compound acts as a direct, potent inhibitor of both major PLD isoforms, PLD1 and PLD2.[2][3] This inhibition blocks the production of PA, thereby attenuating the downstream signaling cascades.

Biological Activity Data

The inhibitory potency of this compound against human PLD isoforms has been quantified through various in vitro assays.

| Target | Action | Potency (IC₅₀) | Reference |

| Human PLD1 | Inhibitor | 220 nM | [1][2][3][11] |

| Human PLD2 | Inhibitor | 310 nM | [1][2][3][11] |

| Dopamine Receptors | Antagonist | - | [1][2][3] |

Experimental Protocols

This section outlines generalized methodologies for the synthesis, biological evaluation, and analysis of this compound, based on established chemical and pharmacological techniques.

Generalized Synthesis Workflow

The synthesis of this compound analogs often starts from a triazaspiro[4.5]decan-4-one core. A plausible, generalized workflow involves a multi-step process beginning with the formation of this core, followed by alkylation and final amide coupling.

Methodology:

-

Core Synthesis: The synthesis begins with commercially available piperidone derivatives, which undergo a multi-step reaction, such as a Ugi or related multi-component reaction, to form the key 1,3,8-triazaspiro[4.5]decan-4-one scaffold.[14]

-

Amine Elaboration: The triazaspiro-decanone core undergoes reductive amination. It is reacted with a protected 2-aminoacetaldehyde derivative (e.g., tert-butyl (2-oxoethyl)carbamate) in the presence of a reducing agent like sodium triacetoxyborohydride. Subsequent deprotection yields the primary amine intermediate.[14]

-

Amide Coupling: The intermediate amine is coupled with 4-fluorobenzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an appropriate solvent like dichloromethane to form the final amide bond.

-

Purification and Analysis: The crude product is purified using flash chromatography or preparative high-performance liquid chromatography (HPLC). The final structure and purity are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

In Vitro PLD Inhibition Assay Protocol

A common method to determine the IC₅₀ of this compound is a cell-based assay that measures the accumulation of a product from PLD activity.

Methodology:

-

Cell Culture: Plate and culture a suitable cell line known to express PLD (e.g., Calu-1, HEK293) until confluent.[4]

-

Compound Treatment: Pre-incubate the cells with a range of concentrations of this compound (typically in DMSO, diluted in media) for a specified time.

-

PLD Activation: Stimulate PLD activity by adding an agonist, such as phorbol 12-myristate 13-acetate (PMA). Simultaneously, provide a radiolabeled substrate like [³H]palmitic acid, which gets incorporated into phosphatidylcholine.

-

Lipid Extraction: After incubation, terminate the reaction by adding an acid (e.g., trichloroacetic acid). Lyse the cells and extract the total lipids using a standard solvent system like chloroform/methanol.[4]

-

Product Measurement: Separate the extracted lipids using thin-layer chromatography (TLC). The spot corresponding to phosphatidic acid (PA) is identified.

-

Data Analysis: The amount of radiolabeled PA is quantified using a scintillation counter. The results are plotted against the concentration of this compound to determine the IC₅₀ value, which is the concentration required to inhibit 50% of PLD activity.[4]

Conclusion

This compound is a valuable pharmacological tool with a well-defined chemical structure and dual mechanism of action. Its primary role as a potent, direct inhibitor of both PLD1 and PLD2 makes it an indispensable molecule for investigating the complex roles of phospholipase D in cellular signaling, cancer biology, and neurodegenerative diseases.[13] The detailed understanding of its properties and the availability of established experimental protocols facilitate its effective use in both in vitro and in vivo research settings, paving the way for further discoveries in cellular biology and therapeutic development.

References

- 1. This compound | Dopamine Receptor | Phospholipase | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound(Phospholipase D Inhibitor)|cas 59831-65-1|DC Chemicals [dcchemicals.com]

- 4. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Optimization of this compound for phospholipase D2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C21H22ClFN4O2 | CID 65490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. apexbt.com [apexbt.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound - Biochemicals - CAT N°: 13205 [bertin-bioreagent.com]

- 12. Investigation of small molecule inhibitors of PLD for the treatment of ALS [morressier.com]

- 13. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethylbenzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 (PLD2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Halopemide on Phosphatidic Acid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effect of the antipsychotic agent halopemide on the production of the lipid second messenger, phosphatidic acid (PA). This compound has been identified as a direct inhibitor of phospholipase D (PLD), a key enzyme responsible for the hydrolysis of phosphatidylcholine to generate PA. This guide summarizes the available quantitative data on the inhibitory activity of this compound and its more potent analog, FIPI, on PLD isoforms. Furthermore, it details the experimental protocols for assessing PLD activity and quantifying cellular PA levels, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating lipid signaling, developing novel PLD inhibitors, and exploring the therapeutic potential of modulating PA production.

Introduction to Phosphatidic Acid and its Synthesis

Phosphatidic acid (PA) is a crucial lipid second messenger involved in a myriad of cellular processes, including cell growth, proliferation, membrane trafficking, and stress responses.[1][2][3] The cellular levels of PA are tightly regulated and can be rapidly increased in response to various stimuli. Two primary enzymatic pathways are responsible for the production of signaling PA:

-

Phospholipase D (PLD): PLD catalyzes the hydrolysis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes, to generate PA and choline.[4][5] Mammalian cells express two major PLD isoforms, PLD1 and PLD2, which differ in their regulation and subcellular localization.[5]

-

Diacylglycerol Kinase (DGK): DGK phosphorylates diacylglycerol (DAG) to produce PA.[6] This pathway is interconnected with phospholipase C (PLC) signaling, which generates DAG from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

Due to its central role in cellular signaling, the enzymatic machinery governing PA production has become an attractive target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[7]

This compound as a Phospholipase D Inhibitor

This compound is a psychotropic agent that was identified through high-throughput screening as an inhibitor of phospholipase D.[7] Subsequent studies have characterized its inhibitory activity against both PLD1 and PLD2 isoforms. While this compound itself is considered a moderately potent inhibitor, its analog, 5-fluoro-2-indolyl-des-chlorothis compound (FIPI), has been shown to be a significantly more potent inhibitor of both PLD isoforms.[7]

Quantitative Data on PLD Inhibition

The following tables summarize the in vitro inhibitory activity of this compound and its analog FIPI on human PLD1 and PLD2.

| Compound | Target | IC50 (nM) | Reference(s) |

| This compound | hPLD1 | 220 | [2][8] |

| This compound | hPLD2 | 310 | [2][8] |

Table 1: In vitro inhibitory activity of this compound against human PLD1 and PLD2.

| Compound | Target | IC50 (nM) | Reference(s) |

| FIPI | hPLD1 | 25 | [3][9][10][11] |

| FIPI | hPLD2 | 20 | [3][9][10][11] |

Table 2: In vitro inhibitory activity of FIPI against human PLD1 and PLD2.

Signaling Pathways

The inhibition of PLD by this compound directly impacts the production of phosphatidic acid, thereby modulating downstream signaling cascades.

Phosphatidic acid can also be generated through the diacylglycerol kinase (DGK) pathway.

Experimental Protocols

In Vitro Phospholipase D (PLD) Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and provides a method for measuring PLD activity in cell or tissue extracts.

Principle: PLD hydrolyzes phosphatidylcholine to choline. Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). In the presence of a specific probe and peroxidase, H₂O₂ reacts to generate a colored product, which can be quantified by measuring the absorbance at 570 nm.

Materials:

-

PLD Assay Buffer

-

PLD Substrate (Phosphatidylcholine)

-

PLD Probe

-

PLD Enzyme Mix (containing choline oxidase and peroxidase)

-

Choline Standard

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples or cell pellets in ice-cold PLD Assay Buffer.

-

Centrifuge the homogenate to remove insoluble material.

-

Collect the supernatant for the assay.

-

-

Standard Curve Preparation:

-

Prepare a series of choline standards of known concentrations in PLD Assay Buffer.

-

-

Reaction Setup:

-

Add samples, standards, and a negative control (assay buffer) to the wells of a 96-well plate.

-

Prepare a reaction mix containing PLD Assay Buffer, PLD Probe, and PLD Enzyme Mix.

-

Add the reaction mix to all wells.

-

Finally, add the PLD Substrate to initiate the reaction.

-

-

Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the absorbance at 570 nm at multiple time points (e.g., 0, 15, 30 minutes).

-

-

Data Analysis:

-

Subtract the background reading from all sample and standard readings.

-

Plot the standard curve of absorbance versus choline concentration.

-

Calculate the PLD activity in the samples based on the rate of choline production, determined from the standard curve.

-

Quantification of Cellular Phosphatidic Acid by LC-MS/MS

This protocol outlines a lipidomics approach for the sensitive and specific quantification of PA molecular species in cultured cells.

Principle: Cellular lipids are extracted, and PA species are separated by liquid chromatography (LC) and detected by tandem mass spectrometry (MS/MS). An internal standard is used for accurate quantification.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Chloroform, Methanol

-

Internal standard (e.g., 17:0/17:0-PA)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with this compound or vehicle control for the desired time.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

Harvest cells and wash with ice-cold PBS.

-

Add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet.

-

Add the internal standard.

-

Vortex thoroughly.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC injection (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Separate lipid species using a suitable LC column and gradient.

-

Detect and quantify PA molecular species using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis:

-

Integrate the peak areas for each PA species and the internal standard.

-

Calculate the concentration of each PA species relative to the internal standard.

-

Compare PA levels between this compound-treated and control cells.

-

Conclusion

This compound serves as a valuable pharmacological tool for investigating the roles of PLD and phosphatidic acid in cellular signaling. Its ability to inhibit the production of this key lipid second messenger allows for the dissection of downstream pathways and cellular functions regulated by PA. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to explore the effects of this compound and other PLD inhibitors on phosphatidic acid metabolism and its physiological consequences. Further research, particularly quantitative analysis of cellular PA levels upon direct this compound treatment, will be crucial for a more complete understanding of its mechanism of action and for the development of more potent and specific PLD inhibitors for therapeutic applications.

References

- 1. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Characterization of Phosphatidic Acid Sensors and Their Localization during Frustrated Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Beyond Phospholipase D: An In-depth Technical Guide to the Cellular Targets of Halopemide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halopemide, a structural analog of butyrophenone neuroleptics, was initially developed as a psychotropic agent with a unique clinical profile, showing promise in treating negative symptoms of psychosis without inducing parkinsonism.[1] Its trajectory in scientific research took a significant turn with its identification as a potent dual inhibitor of phospholipase D1 (PLD1) and PLD2.[2] This discovery established this compound as a critical tool compound for elucidating the roles of PLD in cellular signaling, cancer biology, and infectious disease.

However, the utility of this compound as a specific PLD inhibitor is complicated by its polypharmacology.[2] As a classic example of a promiscuous compound, it engages numerous other cellular targets, a fact critical for the correct interpretation of experimental results.[3] This technical guide provides a comprehensive overview of the known and potential cellular targets of this compound beyond phospholipase D, presenting quantitative data, detailed experimental methodologies for target characterization, and visualizations of the relevant signaling pathways.

Quantitative Data Summary

Table 1: this compound Activity at Phospholipase D (PLD) Isoforms

| Target | Assay Type | IC50 (nM) | Reference |

| Human PLD1 | Biochemical | 220 | [5][6] |

| Human PLD2 | Biochemical | 310 | [5][6] |

| Human PLD1 | Cellular | 21 | [2] |

| Human PLD2 | Cellular | 300 | [2] |

Table 2: this compound Activity at Neurotransmitter Receptors

| Target | Action | IC50 (nM) | Reference |

| Dopamine D2 Receptor | Antagonist | 7 | [2] |

| Serotonin Receptors | Interaction noted | Data not available | [1] |

| GABA-A Receptors | Interaction noted | Data not available | [1] |

Primary Off-Target: Dopamine D2 Receptor

This compound's most potent, well-characterized off-target is the Dopamine D2 receptor (D2R), where it functions as an antagonist with an IC50 of 7 nM.[2] This activity is consistent with its structural relation to the butyrophenone class of antipsychotics, such as haloperidol.[7]

Signaling Pathway

The D2R is a Gαi/o-coupled G-protein coupled receptor (GPCR). Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA). As an antagonist, this compound binds to the D2R but does not activate it, thereby blocking the inhibitory effect of dopamine and preventing the downstream decrease in cAMP.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound like this compound for the D2 receptor.

-

Receptor Preparation:

-

Prepare cell membrane homogenates from a stable cell line expressing the human Dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.

-

-

Assay Buffer:

-

Prepare a binding buffer, typically 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

-

Radioligand:

-

Use a well-characterized D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride, at a concentration near its dissociation constant (Kd).

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation (e.g., 10-25 µg protein/well), the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, include wells containing the membrane preparation, radioligand, and a high concentration of a known D2 antagonist (e.g., 10 µM sulpiride or unlabeled haloperidol).

-

To determine total binding, include wells with only the membrane preparation and radioligand.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

-

Termination and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Other Biogenic Amine Receptors: Serotonin and GABA

Early pharmacological reviews of this compound noted its interaction with serotonin and GABA-A receptor systems.[1] While specific binding affinities are not well-documented, its known promiscuity suggests that these interactions could be significant, particularly at the concentrations used for effective PLD inhibition in cellular studies (typically in the 1-10 µM range). Researchers using this compound as a PLD inhibitor should consider potential confounding effects on serotonergic and GABAergic signaling.

Potential Target: Calmodulin and Calcium Signaling

A compelling but currently indirect area of this compound's off-target activity involves the modulation of intracellular calcium (Ca²⁺) signaling and its primary sensor, Calmodulin (CaM). This potential arises from the deep integration of PLD activity with Ca²⁺ homeostasis.

Signaling Pathway Interplay

PLD-generated phosphatidic acid (PA) can be metabolized to diacylglycerol (DAG), which activates Protein Kinase C (PKC). Both PA and PKC are known to modulate Ca²⁺ signaling pathways. Furthermore, many antipsychotic drugs with structural similarities to this compound are known to be potent calmodulin antagonists. Inhibition of CaM can disrupt the activity of numerous downstream effectors, including CaM-dependent phosphodiesterases (PDE1) and calcineurin. Disruption of PDE1 activity, for instance, leads to an increase in intracellular cAMP and cGMP.[8] Given this compound's promiscuous nature, a direct interaction with CaM or other key nodes in the Ca²⁺ signaling network is plausible.

Experimental Protocol: Intracellular Calcium Flux Measurement

This protocol outlines a method to assess whether this compound alters intracellular calcium concentration ([Ca²⁺]i) upon stimulation.

-

Cell Culture:

-

Plate adherent cells (e.g., HEK293, HeLa) on glass-bottom dishes suitable for fluorescence microscopy. Allow cells to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Load cells with a ratiometric calcium indicator dye, such as Fura-2 AM (typically 2-5 µM), in loading buffer for 30-60 minutes at 37°C in the dark. The AM ester allows the dye to cross the cell membrane.

-

Wash the cells twice with loading buffer to remove excess extracellular dye. Intracellular esterases will cleave the AM group, trapping the active Fura-2 dye inside the cells.

-

-

Compound Treatment:

-

Incubate the dye-loaded cells with the desired concentration of this compound or vehicle control for a predetermined time.

-

-

Fluorescence Measurement:

-

Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately at ~340 nm and ~380 nm.

-

Capture the fluorescence emission at ~510 nm for each excitation wavelength.

-

Establish a stable baseline reading for 1-2 minutes.

-

Add a known agonist that induces calcium release (e.g., ATP, carbachol, or thapsigargin) and continue recording for several minutes to capture the full calcium transient.

-

As a positive control, add a calcium ionophore like ionomycin at the end of the experiment to determine the maximum fluorescence ratio.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

-

The F340/F380 ratio is directly proportional to the [Ca²⁺]i.

-

Compare the amplitude, duration, and frequency of calcium transients in this compound-treated cells versus vehicle-treated cells to determine the compound's effect on calcium signaling.

-

Conclusion

This compound is a powerful pharmacological agent whose utility extends beyond its function as a PLD inhibitor. Its potent antagonism of the Dopamine D2 receptor and its broad, albeit less characterized, interactions with a host of other biogenic amine receptors necessitate careful experimental design and data interpretation. When using this compound to probe PLD function, researchers must incorporate appropriate controls to account for these significant off-target effects. The potential for this compound to directly or indirectly modulate calcium/calmodulin signaling further highlights the complexity of its cellular actions. Future studies to fully delineate the binding profile of this compound will be invaluable for refining its use as a selective chemical probe and for understanding the full biological consequences of its administration.

References

- 1. This compound, a new psychotropic agent. Cerebral distribution and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | Dopamine Receptor | Phospholipase | TargetMol [targetmol.com]

- 6. xcessbio.com [xcessbio.com]

- 7. Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

The Preclinical Pharmacological Profile of Halopemide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halopemide (R34301) is a psychotropic agent, structurally related to the butyrophenone class of antipsychotics, which includes well-known drugs like haloperidol.[1] Initially investigated for its potential in treating the negative symptoms of schizophrenia, this compound has a unique and complex pharmacological profile that distinguishes it from typical neuroleptics.[1] This document provides an in-depth overview of the preclinical pharmacological data for this compound, focusing on its mechanism of action, receptor binding affinities, and effects in in vivo models. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed to facilitate reproducibility and further investigation.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of Phospholipase D (PLD), an enzyme crucial for signal transduction through the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid.[2][3] It acts as a dual inhibitor of both PLD1 and PLD2 isoforms.[2] Additionally, this compound is a potent dopamine D2 receptor antagonist, a characteristic it shares with other butyrophenone neuroleptics.[1] Preclinical evidence also points towards a broad, promiscuous pharmacology, with activity at numerous other G-protein coupled receptors (GPCRs), ion channels, and transporters, though a comprehensive public binding profile is not available.[4][5]

Quantitative Pharmacology

The following tables summarize the key quantitative data for this compound's interaction with its primary targets.

Table 1: Phospholipase D Inhibition

| Target | Assay Type | IC50 (nM) | Reference |

| Human PLD1 | Biochemical | 220 | [2] |

| Human PLD2 | Biochemical | 310 | [2] |

Table 2: Dopamine Receptor Binding Affinity

| Target | Assay Type | IC50 (nM) | Reference |

| Dopamine D2 | Radioligand Binding | 7 | [1] |

Experimental Protocols

In Vitro Phospholipase D (PLD) Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory activity of this compound against PLD1 and PLD2.

Materials:

-

Purified human PLD1 and PLD2 enzymes

-

Radiolabeled substrate: [³H]phosphatidylcholine

-

Lipid vesicles (e.g., phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylethanolamine (PE))

-

Assay buffer (e.g., Tris-HCl with MgCl2 and CaCl2)

-

This compound solution at various concentrations

-

Scintillation fluid and counter

Procedure:

-

Prepare lipid vesicles containing the radiolabeled substrate.

-

In a reaction tube, combine the purified PLD enzyme, lipid vesicles, and assay buffer.

-

Add this compound at a range of concentrations to different tubes. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by incubating at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol) to extract the lipids.

-

Separate the aqueous phase (containing the radiolabeled choline product) from the organic phase.

-

Quantify the amount of radiolabeled choline in the aqueous phase using liquid scintillation counting.

-

Calculate the percent inhibition of PLD activity for each this compound concentration and determine the IC50 value.

In Vivo Catalepsy Test in Rats

This protocol outlines a common behavioral assay to assess the extrapyramidal side effects of antipsychotic drugs like this compound, which are often correlated with dopamine D2 receptor blockade.

Animals:

-

Male Wistar or Sprague-Dawley rats (200-250g)

Apparatus:

-

A horizontal bar (approximately 0.5 cm in diameter) is fixed at a height of 10 cm above a flat surface.

Procedure:

-

Administer this compound or vehicle control to the rats via a specified route (e.g., intraperitoneal injection or oral gavage).

-

At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.

-

Measure the time (in seconds) the rat maintains this unnatural posture (catalepsy). The endpoint is when the rat removes both paws from the bar.

-

A cut-off time (e.g., 180 seconds) is typically used to avoid prolonged distress.

-

Compare the duration of catalepsy between the this compound-treated and vehicle-treated groups.

Pharmacokinetic Study in Rats (Oral Gavage)

This protocol provides a general framework for evaluating the pharmacokinetic profile of this compound following oral administration in rats.

Animals:

-

Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

Procedure:

-

Fast the rats overnight prior to dosing.

-

Administer a single dose of this compound, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose), via oral gavage.

-

Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Visualizations

Phospholipase D Signaling Pathway

Caption: The Phospholipase D (PLD) signaling pathway inhibited by this compound.

Experimental Workflow: In Vitro Receptor Binding Assay

Caption: A typical workflow for a competitive radioligand binding assay.

Experimental Workflow: In Vivo Catalepsy Test

Caption: Workflow for conducting the catalepsy test in rats.

References

- 1. researchgate.net [researchgate.net]

- 2. Ki Database - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Halopemide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Halopemide, a compound of interest for its dual activity as a dopamine receptor antagonist and a phospholipase D (PLD) inhibitor. The synthesis is based on a convergent approach, involving the preparation of a key intermediate, 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one, followed by its N-alkylation and subsequent amide coupling. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

This compound, with the IUPAC name N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide, is a molecule that has garnered significant interest in pharmacological research. Initially investigated as a neuroleptic agent due to its dopamine receptor antagonism, it was later identified as a potent inhibitor of phospholipase D (PLD) isozymes, PLD1 and PLD2. This dual functionality makes this compound a valuable tool for studying the roles of these signaling pathways in various physiological and pathological processes. The following protocol outlines a reliable method for its synthesis in a laboratory setting.

Chemical Information

| Characteristic | Value |

| IUPAC Name | N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide |

| CAS Number | 59831-65-1[1] |

| Molecular Formula | C₂₁H₂₂ClFN₄O₂[1] |

| Molecular Weight | 416.88 g/mol [1] |

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one. The first step involves the N-alkylation of the piperidine ring with a suitable 2-carbon electrophile bearing a protected amine. The second step is the deprotection of the amine followed by an amide coupling with 4-fluorobenzoyl chloride. An alternative, more direct approach involves the N-alkylation with a pre-functionalized side chain, N-(2-bromoethyl)-4-fluorobenzamide.

Figure 1. Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one

-

N-(2-bromoethyl)-4-fluorobenzamide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

NMR spectrometer

-

Mass spectrometer

Procedure:

Step 1: Synthesis of N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide (this compound)

-

To a dry round-bottom flask, add 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

-

To this solution, add anhydrous potassium carbonate (K₂CO₃) (2.5 eq).

-

Add N-(2-bromoethyl)-4-fluorobenzamide (1.2 eq) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes.

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yield

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one, N-(2-bromoethyl)-4-fluorobenzamide | K₂CO₃ | DMF | 80-90 | 12-18 | 65-75 (representative) |

Table 2: Analytical Data for this compound

| Analysis | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.80-7.75 (m, 2H), 7.40-7.35 (m, 1H), 7.15-7.05 (m, 3H), 6.95 (d, J=8.4 Hz, 1H), 6.70 (br s, 1H), 4.30-4.20 (m, 1H), 3.60 (t, J=6.0 Hz, 2H), 3.10 (d, J=11.6 Hz, 2H), 2.75 (t, J=6.0 Hz, 2H), 2.40-2.30 (m, 2H), 2.10-2.00 (m, 2H), 1.95-1.85 (m, 2H). (Representative spectrum based on chemical structure) |

| Mass Spectrometry (ESI+) | m/z: 417.1 [M+H]⁺ |

Safety Precautions

-

This protocol should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with extreme caution.

-

Alkylaing agents like N-(2-bromoethyl)-4-fluorobenzamide are potentially harmful and should be handled with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described provides a robust and reproducible method for the synthesis of this compound. This will enable researchers to produce this valuable pharmacological tool for further investigation into its biological activities and potential therapeutic applications. The characterization data provided should serve as a useful reference for confirming the identity and purity of the synthesized compound.

References

Application Notes and Protocols: In Vitro Efficacy of Halopemide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halopemide has been identified as a potent inhibitor of Phospholipase D (PLD), an enzyme family that plays a critical role in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Dysregulation of PLD activity has been implicated in numerous pathologies, such as cancer and neurodegenerative diseases. These application notes provide a comprehensive overview of in vitro assays to test the efficacy of this compound as a PLD inhibitor. The protocols detailed below are designed to be robust and reproducible for the evaluation of this compound and its analogs in a research and drug development setting.

Mechanism of Action